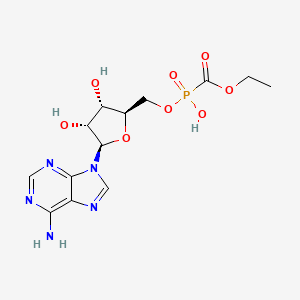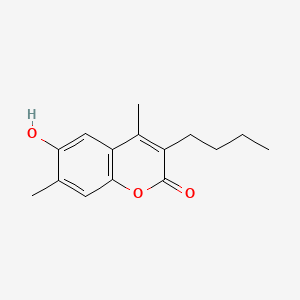
2H-1-Benzopyran-2-one, 3-butyl-4,7-dimethyl-6-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 3-butyl-4,7-dimethyl-6-hydroxy- is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields This compound is characterized by its benzopyran structure, which is a fused ring system consisting of a benzene ring and a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3-butyl-4,7-dimethyl-6-hydroxy- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For this specific compound, the starting materials would include a suitably substituted phenol and a β-ketoester with the desired butyl and dimethyl groups. The reaction is usually carried out under acidic conditions, such as using sulfuric acid or hydrochloric acid, at elevated temperatures to facilitate the formation of the benzopyran ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 3-butyl-4,7-dimethyl-6-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of quinones.
Reduction: The compound can be reduced to form dihydro derivatives, where the double bonds in the pyran ring are hydrogenated.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions typically use hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated, nitrated, or other substituted derivatives.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 3-butyl-4,7-dimethyl-6-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a probe in photophysical studies.
Biology: Investigated for its potential as an antioxidant, antimicrobial, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, fragrances, and optical brighteners.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 3-butyl-4,7-dimethyl-6-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxy group allows it to form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound can undergo redox reactions, contributing to its antioxidant activity. It may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzopyran-2-one, 3-(1,1-dimethyl-2-propenyl)-7-hydroxy-6-methoxy-: Similar structure with different substituents, leading to variations in biological activity and applications.
2H-1-Benzopyran-2-one, 3-methyl-: Lacks the butyl and dimethyl groups, resulting in different chemical properties and uses.
2H-1-Benzopyran-2-one, 7-methoxy-:
Uniqueness
The unique combination of butyl, dimethyl, and hydroxy groups in 2H-1-Benzopyran-2-one, 3-butyl-4,7-dimethyl-6-hydroxy- imparts distinct chemical properties and biological activities. These modifications enhance its potential as a versatile compound in various fields, from medicinal chemistry to industrial applications .
Propiedades
Número CAS |
111052-75-6 |
|---|---|
Fórmula molecular |
C15H18O3 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
3-butyl-6-hydroxy-4,7-dimethylchromen-2-one |
InChI |
InChI=1S/C15H18O3/c1-4-5-6-11-10(3)12-8-13(16)9(2)7-14(12)18-15(11)17/h7-8,16H,4-6H2,1-3H3 |
Clave InChI |
GZVCWPLTHMCINQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C2=C(C=C(C(=C2)O)C)OC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


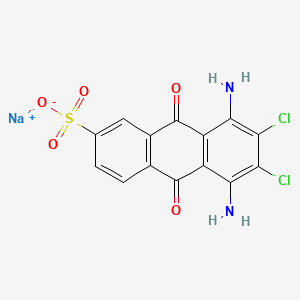

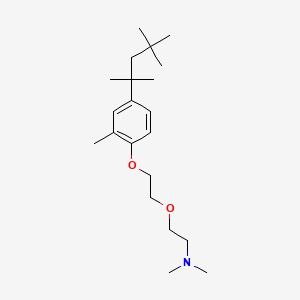
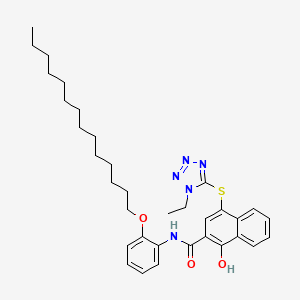
![N,N-dimethyl-2-[1-[3-(trifluoromethyl)phenyl]-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12694240.png)
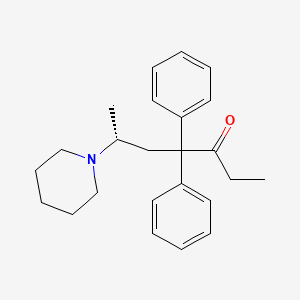
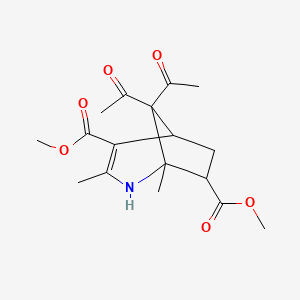
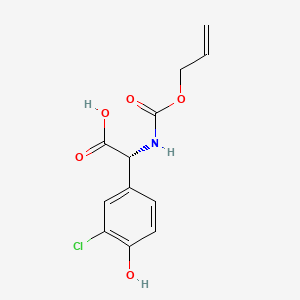


![N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride](/img/structure/B12694284.png)


